![molecular formula C14H9N3O2 B1407324 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid CAS No. 1535966-91-6](/img/structure/B1407324.png)
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid
Overview
Description
Synthesis Analysis
Quinoxalines have been synthesized using various methods over the past two decades . A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxalines have been extensively studied for their chemical reactions . They are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
Comprehensive Analysis of 3-Pyridin-4-yl-quinoxaline-2-carboxylic Acid Applications:
Medicinal Chemistry: Potential Therapeutic Applications
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid, also known as PQCE, has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is being explored for its properties as a pharmacophore, which could lead to the development of new drugs with antitumor and anticancer activities .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs, which have shown promise in various pharmacological studies .
Anti-fibrotic Activity
Researchers are investigating the anti-fibrotic activity of derivatives of this compound, which could lead to new treatments for fibrotic diseases .
Green Chemistry Catalyst
Derivatives of 3-pyridin-4-ylquinoxaline-2-carboxylic acid have been used as green and efficient catalysts in the synthesis of pyrazoloquinolinones, highlighting its role in promoting environmentally friendly chemical reactions .
Inhibitors for Schizophrenia
Specific analogs of this compound have emerged as potent inhibitors for schizophrenia, particularly targeting the PDE10A enzyme .
Organic Light-Emitting Diodes (OLED)
The compound’s derivatives are being explored for use in OLED technology due to their electron-accepting properties, which could lead to advancements in light-emitting devices .
Synthetic Organic Chemistry
It is also a key intermediate in synthetic organic chemistry, aiding in the synthesis of various biologically active molecules .
Drug Discovery Scaffold
Quinoxaline derivatives, including those related to 3-pyridin-4-ylquinoxaline-2-carboxylic acid, serve as vital scaffolds in drug discovery, playing a significant role in medicinal chemistry research .
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
properties
IUPAC Name |
3-pyridin-4-ylquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-14(19)13-12(9-5-7-15-8-6-9)16-10-3-1-2-4-11(10)17-13/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTAUZJFAFPTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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